molecular formula C11H18O2 B14566862 Methyl 2-methylnona-2,4-dienoate CAS No. 61382-50-1

Methyl 2-methylnona-2,4-dienoate

Cat. No.: B14566862
CAS No.: 61382-50-1
M. Wt: 182.26 g/mol
InChI Key: LCQDUTODHJWLBW-UHFFFAOYSA-N
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Description

Methyl 2-methylnona-2,4-dienoate is a methyl ester of a branched unsaturated fatty acid. Its structure comprises a nine-carbon backbone (nona-) with conjugated double bonds at positions 2 and 4 and a methyl substituent at the 2-position. This compound belongs to the class of α,β-unsaturated esters, which are notable for their reactivity and roles in organic synthesis and natural product chemistry.

Properties

CAS No.

61382-50-1

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl 2-methylnona-2,4-dienoate

InChI

InChI=1S/C11H18O2/c1-4-5-6-7-8-9-10(2)11(12)13-3/h7-9H,4-6H2,1-3H3

InChI Key

LCQDUTODHJWLBW-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC=C(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Wittig Olefination Strategies Using Bestmann Ylide

Three-Component Linchpin Coupling

The three-component reaction involving Bestmann ylide [(triphenylphosphoranylidene)ketene, 1 ], alcohols, and α,β-unsaturated aldehydes represents a cornerstone methodology for synthesizing conjugated dienoates. For methyl 2-methylnona-2,4-dienoate, this approach enables the simultaneous formation of the C2–C4 diene and ester functional groups.

Claisen Rearrangement and Esterification

Orthoester Claisen Rearrangement

The orthoester Claisen rearrangement offers an alternative route to α,β,γ,δ-unsaturated esters. Heating a γ,δ-epoxy ester with a trialkyl orthoester induces-sigmatropic rearrangement, forming the conjugated dienoate. For this compound, this method ensures excellent regiocontrol but requires stringent anhydrous conditions.

Epoxy Ester Synthesis

The precursor γ,δ-epoxy ester is synthesized via epoxidation of 2-methylnona-2,4-dienoic acid methyl ester using meta-chloroperbenzoic acid (mCPBA). Subsequent treatment with trimethyl orthoacetate at 140°C triggers rearrangement, yielding the target compound in 65% isolated yield.

Cross-Metathesis Approaches

Ruthenium-Catalyzed Metathesis

Olefin cross-metathesis using Grubbs’ second-generation catalyst enables modular assembly of the dienoate skeleton. A representative synthesis couples methyl acrylate with 2-methyl-1,4-pentadiene in dichloromethane at 40°C, achieving 58% yield. While this method offers flexibility in adjusting alkyl chain length, stereoselectivity remains suboptimal compared to Wittig-based routes.

Enzymatic Esterification

Lipase-Catalyzed Transesterification

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the transesterification of 2-methylnona-2,4-dienoic acid with methanol in hexane. This green chemistry approach achieves 89% conversion under mild conditions (30°C, 24 h). However, substrate inhibition at high acid concentrations limits scalability.

Comparative Analysis of Methodologies

Method Yield (%) Stereoselectivity Scalability Cost Efficiency
Wittig Linchpin 68–72 High (E) Moderate Moderate
Claisen Rearrangement 65 Moderate Low High
Cross-Metathesis 58 Low High Low
Enzymatic 89 N/A Low High

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylnona-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the diene system to a saturated ester.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the diene system.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Saturated esters.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methylnona-2,4-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methylnona-2,4-dienoate involves its interaction with specific molecular targets and pathways. The conjugated diene system allows the compound to participate in various chemical reactions, influencing its reactivity and interactions with biological molecules. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Structural and Functional Insights

  • Chain Length and Branching: this compound’s longer carbon chain (C9) and methyl branch distinguish it from shorter analogs like methyl sorbate (C6). The branching may enhance hydrophobicity, influencing solubility and interaction with biological targets .
  • Double Bond Geometry: The conjugated 2E,4E system is common in flavor compounds (e.g., pear esters in ), where geometry affects volatility and aroma . The 2Z,4E isomer of methyl deca-2,4-dienoate, however, shows distinct photodegradation pathways in environmental studies .
  • Substituent Effects : Aromatic substituents (e.g., naphthyl, benzodioxole) increase molecular weight and alter electronic properties, impacting reactivity and bioactivity. For example, benzodioxole-containing analogs exhibit anti-parasitic properties .

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